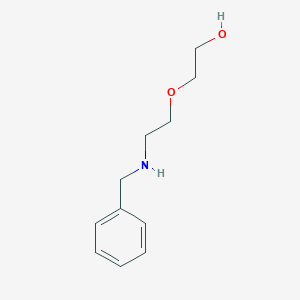

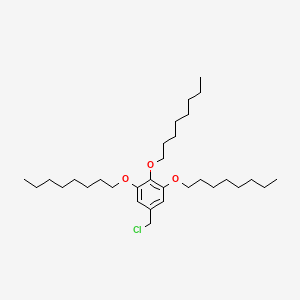

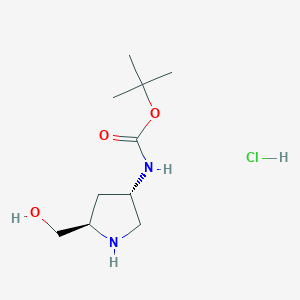

![molecular formula C19H28N2O2 B3067871 (1R,6S)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane CAS No. 1820572-07-3](/img/structure/B3067871.png)

(1R,6S)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane

Descripción general

Descripción

The compound is a derivative of 3,7-diazabicyclo[4.2.0]octane, which is a type of bicyclic compound containing a nitrogen atom . The “Boc” in the name likely refers to a tert-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-oxabicyclo[2.2.2]octane have been synthesized through iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and topological polar surface area can be computed .Aplicaciones Científicas De Investigación

Application in NMR Spectroscopy

Research by Jaźwiński and Kamieński (2007) explored the adducts of rhodium(II) tetraacetate with nitrogenous organic ligands, including 1-azabicyclo[2,2,2]octane, using natural abundance (13)C and (15)N CPMAS nuclear magnetic resonance (NMR) spectroscopy. Their findings offer insights into how such compounds can be analyzed using NMR techniques (Jaźwiński & Kamieński, 2007).

Catalysis in Organic Synthesis

Azizian, Shameli, and Balalaie (2012) demonstrated the use of diazabicyclo(2.2.2)octane (DABCO) as a catalyst in one-pot, three-component condensation reactions. This application is significant for its simplicity, mild conditions, and high yields, utilizing a less toxic and low-cost chemical as a catalyst (Azizian, Shameli, & Balalaie, 2012).

Applications in Reduction Processes

Firouzabadi, Adibi, and Zeynizadeh (1998) highlighted the use of modified borohydride agents, including (1,4-Diazabicyclo[2.2.2]octane)(tetrahydroborato)zinc complex, for efficient reduction of azides. These agents demonstrate excellent yields in various conditions, showcasing their potential in reduction processes (Firouzabadi, Adibi, & Zeynizadeh, 1998).

Role in Asymmetric Synthesis

Huang et al. (2010) described the practical asymmetric synthesis of a 3,7-diazabicyclo[3.3.0]octane derivative, a CCR5 receptor antagonist, showcasing the compound's role in the development of new pharmaceutical agents (Huang, O'Brien, Thai, & Cooper, 2010).

Zeolite Synthesis

Takewaki, Beck, and Davis (1999) utilized 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives as structure-directing agents in high-silica zeolite syntheses. Their research indicates that the product selectivity in zeolite synthesis can be influenced by methyl-substitution of the DABCO moiety, highlighting its importance in material science (Takewaki, Beck, & Davis, 1999).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl (1R,6S)-7-[(1R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2/c1-14(15-8-6-5-7-9-15)21-13-16-12-20(11-10-17(16)21)18(22)23-19(2,3)4/h5-9,14,16-17H,10-13H2,1-4H3/t14-,16+,17+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBZIRLPWKMXGG-PVAVHDDUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC3C2CCN(C3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2C[C@H]3[C@@H]2CCN(C3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

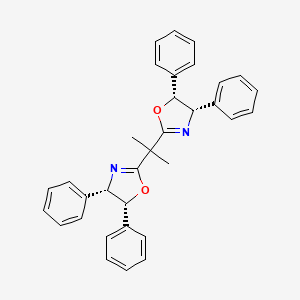

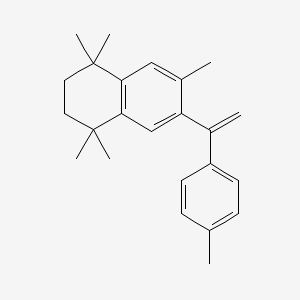

![10,16-Bis(3,5-diphenylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B3067790.png)

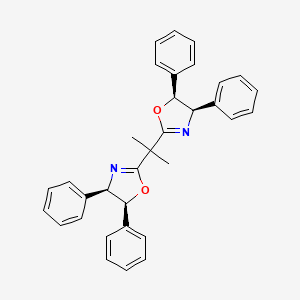

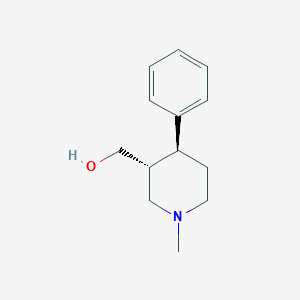

![(11AS)-12-hydroxy-1,10-dimesityl-4,5,6,7-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067844.png)

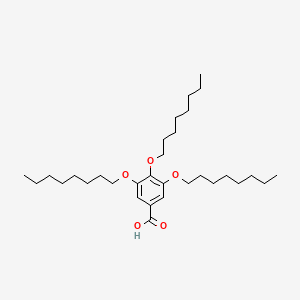

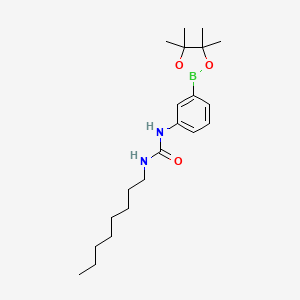

![[2,2'-Bipyridin]-5-OL](/img/structure/B3067845.png)

![3',4',5',6'-Tetrakis(4-formylphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B3067882.png)

![13-Hydroxy-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3067894.png)